molecular formula C12H10N2O3 B12897181 Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate CAS No. 37914-48-0

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate

Cat. No.: B12897181
CAS No.: 37914-48-0
M. Wt: 230.22 g/mol
InChI Key: FQEGTISMQIGOBP-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyano group, a hydroxy group, and an ethyl ester group attached to the indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings The process starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is often required.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The presence of the cyano and hydroxy groups may enhance its binding affinity to certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.

    Indole-2-carboxylic acid: Lacks the cyano and hydroxy groups, leading to different chemical reactivity and biological properties.

    Ethyl indole-3-carboxylate: Similar ester group but different substitution pattern on the indole ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

37914-48-0

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 3-cyano-1-hydroxyindole-2-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-2-17-12(15)11-9(7-13)8-5-3-4-6-10(8)14(11)16/h3-6,16H,2H2,1H3

InChI Key

FQEGTISMQIGOBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1O)C#N

Origin of Product

United States

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